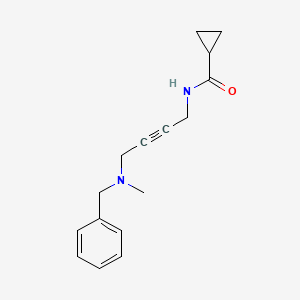
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is known for its diverse applications in drug discovery, material synthesis, and catalysis.
准备方法
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide typically involves several steps. One common synthetic route includes the reaction of benzylamine with propargyl bromide to form N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)amine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using different solvents, catalysts, or temperature controls.
化学反应分析
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles such as halides or amines replace the benzyl group. Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the desired reaction.
科学研究应用
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is utilized in the development of new materials with unique properties, such as enhanced strength or conductivity.
作用机制
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact pathways and molecular targets can vary depending on the specific application and context of use .
相似化合物的比较
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide can be compared with other similar compounds, such as:
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)butane-1-sulfonamide: This compound has a similar structure but with a sulfonamide group instead of a carboxamide group, leading to different chemical and biological properties.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(2-chlorophenyl)acetamide: . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
生物活性
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)cyclopropanecarboxamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound features a cyclopropane ring and a but-2-yn-1-yl chain, which contribute to its unique chemical reactivity. The benzyl(methyl)amino moiety enhances its interactions with biological targets, making it a subject of interest for various therapeutic applications.
Antitumor Activity
Recent studies indicate that this compound exhibits promising antitumor activity . Research suggests that it disrupts cancer cell proliferation and migration through several mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to reduce the proliferation of various cancer cell lines by inducing apoptosis.
- Mechanisms of Action : It may act as an enzyme inhibitor, binding to specific molecular targets and interfering with their activity. This interaction can modulate receptor activity, impacting signal transduction pathways within cells .
Antimicrobial Properties
In addition to its anticancer effects, the compound also demonstrates antibacterial properties against a range of bacterial strains, including those resistant to conventional antibiotics. Its mechanism involves:
- Disruption of Bacterial Membranes : The compound compromises the integrity of bacterial cell membranes.
- Inhibition of Protein Synthesis : By interfering with protein synthesis, it exerts a bactericidal effect .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N-(4-(benzyl(methyl)amino)but-2-yn-1-ycyclopropanesulfonamide | Cyclopropane ring with sulfonamide | Exhibits both anticancer and antibacterial activities |
| N-benzyl-N-methylpropanesulfonamide | Lacks alkyne functionality | Different biological activity profile |
| 3-benzylthiazolidine sulfonamide | Contains a thiazolidine ring | Varies in biological activity and application scope |
Case Studies and Research Findings
Several studies have explored the biological activities of N-(4-(benzyl(methyl)amino)but-2-yn-1-ycyclopropanecarboxamide:
- Antitumor Efficacy : A preclinical study demonstrated that the compound significantly inhibited tumor growth in xenograft models, suggesting its potential as an anticancer agent.
- Antibacterial Effectiveness : In vitro assays revealed that the compound effectively inhibited the growth of multi-drug resistant bacterial strains, highlighting its therapeutic potential in treating infections caused by resistant pathogens .
属性
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(13-14-7-3-2-4-8-14)12-6-5-11-17-16(19)15-9-10-15/h2-4,7-8,15H,9-13H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJCOXVCZGWHQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)C1CC1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














